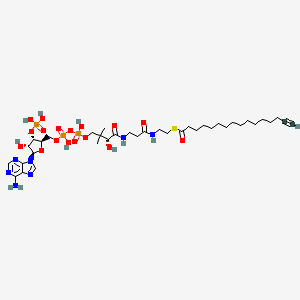

Palmitoyl Alkyne-Coenzyme A

Beschreibung

BenchChem offers high-quality Palmitoyl Alkyne-Coenzyme A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palmitoyl Alkyne-Coenzyme A including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C37H62N7O17P3S |

|---|---|

Molekulargewicht |

1001.9 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-15-ynethioate |

InChI |

InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h1,24-26,30-32,36,47-48H,5-23H2,2-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1 |

InChI-Schlüssel |

GZHUDOCZNCSRDF-BBECNAHFSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCC#C)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCC#C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Probing the Acylome: Technical Guide to Palmitoyl Alkyne-Coenzyme A

Executive Summary

Palmitoyl Alkyne-Coenzyme A (Pal-Alk-CoA) represents a high-precision bioorthogonal probe designed to bypass the metabolic bottlenecks associated with traditional fatty acid labeling. While cell-permeable analogs like 17-octadecynoic acid (Alk-16) rely on endogenous Acyl-CoA Synthetases (ACS) for activation, Pal-Alk-CoA is a pre-activated thioester. This distinction makes it the obligate choice for cell-free assays , purified enzyme kinetics , and lysate-based profiling where ATP-dependent metabolic activation is absent or uncontrolled.

This guide details the technical deployment of Pal-Alk-CoA to interrogate the "acylome"—specifically S-palmitoylation mediated by DHHC-family palmitoyl acyltransferases (PATs).

The Bioorthogonal Logic

The utility of Pal-Alk-CoA rests on the principles of bioorthogonal chemistry. The probe mimics the native substrate (Palmitoyl-CoA) but incorporates a terminal alkyne handle. This handle is sterically unobtrusive, allowing DHHC enzymes to accept the analog and transfer the acyl chain to the cysteine thiol of a target protein.

Once the acyl chain is covalently bound to the protein, the alkyne handle reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized reporter (biotin or fluorophore).

Mechanism of Action

-

Enzymatic Transfer: The DHHC enzyme cleaves the thioester bond of Pal-Alk-CoA.

-

Acyl-Intermediate: The acyl chain (bearing the alkyne) is transferred to the enzyme (auto-acylation) or the substrate protein.

-

Chemo-selective Ligation: The alkyne reacts with an azide-tag in the presence of Cu(I) to form a stable triazole linkage.

Technical Guide: Palmitoyl Alkyne-CoA in Lipid Post-Translational Modifications

Executive Summary

This technical guide details the application of Palmitoyl Alkyne-CoA (Alk-Pal-CoA) as a precision chemical probe for investigating protein S-palmitoylation in cell-free systems. While metabolic labeling with alkynyl fatty acids (e.g., 17-ODYA) is the gold standard for cellular studies, it relies on endogenous acyl-CoA synthetases (ACSL) to activate the probe. In contrast, Palmitoyl Alkyne-CoA bypasses this metabolic requirement, serving as a direct substrate for purified DHHC protein acyltransferases (PATs). This distinct capability enables isolated kinetic profiling, substrate specificity mapping, and high-throughput screening (HTS) of DHHC inhibitors without the interference of cellular metabolism.

Mechanistic Foundation: The Coenzyme A Necessity

S-palmitoylation is the reversible attachment of a 16-carbon saturated fatty acid to a cysteine residue via a thioester linkage.[1] Unlike N-myristoylation or prenylation, which are often co-translational and irreversible, S-palmitoylation is dynamic, driven by the opposing actions of zDHHC acyltransferases ("writers") and acyl protein thioesterases (APTs) ("erasers").[2]

The Biochemical Constraint

Purified zDHHC enzymes cannot utilize free fatty acids (palmitate). They strictly require the high-energy thioester bond of Palmitoyl-CoA to drive the reaction.

-

In Cells: 17-ODYA (alkyne-palmitate)

17-ODYA-CoA -

In Vitro: Direct addition of Palmitoyl Alkyne-CoA is required to drive the ping-pong kinetic mechanism of zDHHCs.

Mechanism of Action

The reaction proceeds in two distinct steps, both of which can be interrogated using Palmitoyl Alkyne-CoA:

-

Auto-acylation: The zDHHC enzyme reacts with Palmitoyl Alkyne-CoA, forming a transient acyl-enzyme intermediate on the conserved cysteine within the DHHC motif.[3][4]

-

Acyl Transfer: The palmitoyl group is transferred from the enzyme to the substrate cysteine.[1]

Figure 1: The zDHHC Ping-Pong Mechanism. Palmitoyl Alkyne-CoA serves as the obligate donor, first acylating the enzyme (Step 1) before transfer to the protein substrate (Step 2).[3][4]

The Probe: Palmitoyl Alkyne-CoA[2][4][5]

Chemical Structure & Properties

The probe consists of a Coenzyme A moiety linked via a thioester bond to a palmitic acid analog containing a terminal alkyne group.

-

Analog: typically 15-hexadecynoic acid (15-HDYA) or 17-octadecynoic acid (17-ODYA).

-

Bioorthogonality: The terminal alkyne is inert under physiological conditions but reacts specifically with azides via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparison of Probes:

| Feature | Alkynyl-Fatty Acid (e.g., 17-ODYA) | Palmitoyl Alkyne-CoA |

| System | Live Cells / Tissue Slices | Purified Enzymes / Lysates / In Vitro |

| Activation | Requires endogenous ACSL | Pre-activated (Ready to use) |

| Permeability | Cell Permeable | Cell Impermeable (Charged phosphate backbone) |

| Primary Use | Metabolic Labeling / Proteomics | Enzyme Kinetics / Inhibitor Screening / Substrate Validation |

Experimental Protocol: In Vitro DHHC Assay

This protocol describes a self-validating workflow to assay zDHHC activity using Palmitoyl Alkyne-CoA, followed by Click chemistry detection.

Phase A: Reaction Setup

Reagents:

-

Enzyme Source: Purified zDHHC (e.g., zDHHC20) or HEK293 membrane fractions overexpressing the zDHHC of interest.

-

Substrate: Purified target protein (e.g., RAS, PSD-95) or peptide.

-

Probe: Palmitoyl Alkyne-CoA (Stock: 100 µM in neutral buffer; avoid DMSO for CoA if possible, or keep <1%).

-

Buffer: 50 mM MES (pH 6.4) or HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT (Critical: Keep DTT low; high thiols can cleave the CoA thioester non-enzymatically).

Step-by-Step:

-

Equilibration: Incubate zDHHC source (50-100 ng) and Substrate (1-5 µM) in reaction buffer at 30°C or 37°C for 5 minutes.

-

Initiation: Add Palmitoyl Alkyne-CoA (Final conc: 1–10 µM).

-

Note: The Km for Palmitoyl-CoA is typically low (~0.5–2 µM). Excess probe (>50 µM) can cause micellar artifacts or non-specific background.

-

-

Incubation: Incubate for 10–60 minutes.

-

Termination: Stop reaction by precipitation (Methanol/Chloroform or Acetone) to remove unreacted CoA probe.

-

Critical: This step removes the excess Palmitoyl Alkyne-CoA which would otherwise react during the Click step, causing high background.

-

Phase B: Click Chemistry (CuAAC)

Reagents:

-

Capture Agent: Azide-Biotin (for Western Blot) or Azide-Fluorophore (e.g., TAMRA-Azide for in-gel fluorescence).[5]

-

Catalyst: CuSO4 (1 mM).

-

Reducing Agent: TCEP (1 mM) or Sodium Ascorbate.

-

Ligand: TBTA or THPTA (100 µM) – protects proteins from Cu-induced oxidation.

Step-by-Step:

-

Resuspend protein pellet in 50 µL PBS with 1% SDS (ensure complete solubilization).

-

Prepare Click Master Mix (add in order):

-

PBS (to volume)

-

Azide-Tag (50 µM)

-

TBTA (100 µM)

-

CuSO4 (1 mM)

-

TCEP (1 mM) - Add last to initiate.

-

-

Add Master Mix to samples. Incubate 1 hour at Room Temperature in the dark.

-

Precipitation 2: Perform a second precipitation (Methanol/Chloroform) to remove free unreacted fluorophore/biotin.

Phase C: Detection & Analysis

-

SDS-PAGE: Resuspend pellet in Laemmli buffer. Boil (5 min, 95°C).

-

Caution: Boiling can hydrolyze thioesters. If signal is weak, incubate at 37°C for 30 min instead.

-

-

Readout:

-

Fluorescence: Scan gel on a Typhoon or similar imager (Excitation/Emission matching the fluorophore).

-

Western Blot: Transfer to nitrocellulose, block, and probe with Streptavidin-HRP (if Biotin-Azide was used).

-

Visualization of Workflow

Figure 2: Experimental Workflow. The critical steps involve dual precipitation to remove unreacted probe and fluorophore, ensuring high signal-to-noise ratio.

Data Interpretation & Troubleshooting

Validating the Hit

To confirm that the signal represents genuine S-palmitoylation (thioester) and not non-specific hydrophobic interaction:

-

Hydroxylamine (NH2OH) Sensitivity: Treat a duplicate sample (post-reaction or post-transfer) with 1M Hydroxylamine (pH 7.4).

-

Result: Genuine S-palmitoylation signal will be erased (thioester cleavage).

-

Control: Tris-HCl (pH 7.4) treated samples should retain signal.

-

-

Enzyme Dead Mutant: Use a zDHHC mutant (DHHS) where the active site Cysteine is mutated to Serine. This should yield no signal.

Common Artifacts

-

High Background: Often caused by incomplete removal of Palmitoyl Alkyne-CoA before the Click reaction. The CoA probe itself will react with the azide-fluorophore, creating fluorescent background noise. Solution: Ensure thorough precipitation/washing steps (Phase A, Step 4).

-

Signal Loss upon Boiling: Thioester bonds are labile at high heat. Solution: Load samples without boiling or heat at 37°C only.

Applications in Drug Discovery[2]

Palmitoyl Alkyne-CoA is the cornerstone of High-Throughput Screening (HTS) for zDHHC inhibitors.

-

Direct Activity Assay: Unlike coupled assays (which measure CoA release via NADH reduction), the Alkyne-CoA probe provides a direct readout of protein modification.

-

Inhibitor Potency (IC50): Compounds (e.g., 2-Bromopalmitate analogs) can be titrated into the reaction. A decrease in fluorescence intensity correlates directly with enzyme inhibition.

-

Substrate Specificity Profiling: By screening a library of peptide substrates against a panel of zDHHCs using Palmitoyl Alkyne-CoA, researchers can map the "DHHC-ome" specificity landscape.

References

-

Development of Palmitoyl Transferase Probes (PTPs)

-

Click Chemistry Protocols for Acylation

- Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic processing.

-

[Link]

-

In Vitro DHHC Assays

-

Acyl-Biotin Exchange vs Click Chemistry

Sources

- 1. A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High-Throughput Fluorescent Turn-On Assay for Inhibitors of DHHC Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A facile assay for zDHHC palmitoyl transferase activation elucidates effects of mutation and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 7. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Chemical Synthesis of Alkyne-Coenzyme A Derivatives: From Conception to Application

An In-Depth Technical Guide:

The Strategic Imperative for Alkyne-Coenzyme A Probes

Coenzyme A (CoA) and its thioester derivatives are central players in cellular metabolism, participating in fatty acid synthesis, the citric acid cycle, and the biosynthesis of numerous natural products.[1] To interrogate the enzymes that utilize these critical metabolites, chemical probes that mimic the natural substrate while carrying a reporter handle are invaluable.

The terminal alkyne group serves as an ideal bioorthogonal handle. It is small, metabolically stable, and largely absent in biological systems, preventing background interference.[2] Its true power is unleashed in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," a highly efficient and specific reaction that allows for the attachment of reporter tags (like fluorophores or biotin) for visualization and enrichment.[3][4][5] This guide elucidates the core chemical strategies required to synthesize these sophisticated molecular probes.

Core Synthetic Blueprint: A Two-Stage Approach

The synthesis of an Alkyne-CoA derivative is logically dissected into two primary stages: first, the preparation of an activated alkynoic acid, and second, its subsequent coupling to the thiol moiety of Coenzyme A.

The initial challenge lies in creating a carboxylic acid that contains a terminal alkyne. The choice of method depends on the desired chain length and structure of the final probe.

A. Crafting the Alkyne-Functionalized Carboxylic Acid:

-

Alkylation of Acetylide Anions: A foundational method for forming new carbon-carbon bonds involves the deprotonation of a terminal alkyne with a strong base (like sodium amide, NaNH₂) to form a nucleophilic acetylide anion.[6][7] This anion can then react with an alkyl halide containing a protected carboxylic acid or ester functionality via an SN2 reaction to extend the carbon chain.[6][7] The causality here is clear: the high acidity of the terminal alkyne proton (due to the sp-hybridization of the carbon) makes this deprotonation feasible, creating a potent nucleophile for targeted chain extension.[7]

-

Elimination Reactions: An alternative route involves the double dehydrohalogenation of a vicinal or geminal dihaloalkane using a strong base.[7][8] This E2 elimination pathway is a classic method for introducing unsaturation and is particularly useful for synthesizing simpler alkynes from readily available alkane precursors.[7]

B. The Critical Activation Step:

For the alkynoic acid to react with the thiol of Coenzyme A to form a thioester, its carboxyl group must be "activated" to become a better electrophile. A direct reaction is thermodynamically unfavorable.

-

N-Hydroxysuccinimide (NHS) Ester Formation: This is arguably the most common and reliable method. The alkynoic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting NHS ester is an excellent compromise between stability and reactivity; it is stable enough for purification and storage but sufficiently reactive to couple efficiently with the nucleophilic thiol of CoA in aqueous solutions.[9][10]

-

Mixed Anhydride Method: Another effective strategy involves reacting the alkynoic acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine base.[9][10] This forms a highly reactive mixed anhydride that readily undergoes nucleophilic attack by the CoA thiol. This method is often faster but the intermediate is more labile than an NHS ester.

The overall workflow for this first stage is visualized below.

Caption: Workflow for the synthesis of an activated alkynoic ester.

This final step joins the two key fragments. It requires careful consideration of reaction conditions to accommodate the complex and water-soluble nature of Coenzyme A.

The activated alkynoic ester (e.g., the NHS ester) is dissolved in a suitable organic solvent (like DMF or DMSO) and added to an aqueous solution of Coenzyme A (usually as the trilithium or free acid form) buffered to a slightly basic pH (typically 7.5-8.5). The basic pH is a critical choice: it ensures that the thiol group of Coenzyme A (-SH) is deprotonated to its more nucleophilic thiolate form (-S⁻), which is necessary for efficient attack on the activated ester.

Purification is almost exclusively performed using reverse-phase high-performance liquid chromatography (RP-HPLC), which can effectively separate the relatively polar Alkyne-CoA product from unreacted CoA and other reaction byproducts.[9][10]

The complete synthetic pathway is summarized in the following diagram.

Sources

- 1. Coenzyme A - Wikipedia [en.wikipedia.org]

- 2. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A clickable coenzyme A derived probe for investigating phosphopantetheinyl transferase activity in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

Substrate Specificity of DHHC Acyltransferases for Palmitoyl Alkyne-CoA

This guide serves as an advanced technical resource for the application of Palmitoyl Alkyne-CoA (and related bioorthogonal probes) in profiling the substrate specificity of DHHC protein acyltransferases (ZDHHCs) .

Technical Guide & Protocol Optimization

Executive Summary

The ZDHHC family of enzymes (23 members in humans) catalyzes S-palmitoylation , the thioester linkage of a 16-carbon fatty acid to cysteine residues.[1][2] Defining the substrate specificity of individual ZDHHCs is a critical bottleneck in drug discovery due to the functional redundancy of these enzymes and the lability of the thioester bond.

Palmitoyl Alkyne-CoA (Alk-C16-CoA) is a bioorthogonal surrogate of the native substrate, Palmitoyl-CoA. It enables the precise, covalent capture of ZDHHC activity via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry). This guide details the mechanistic basis for using Alk-C16-CoA, validates its acceptance by ZDHHC active sites, and provides a rigorous workflow for profiling enzyme-substrate specificity in vitro.

Mechanistic Foundation: The "Ping-Pong" Reaction

To effectively utilize Palmitoyl Alkyne-CoA, one must understand the catalytic cycle it intercepts. ZDHHC enzymes operate via a two-step Ping-Pong Bi-Bi mechanism .

-

Auto-acylation (Step 1): The thiolate of the conserved Cysteine within the DHHC motif attacks the thioester of Palmitoyl-CoA. This forms a transient, covalent Enzyme-Acyl Intermediate .

-

Acyl Transfer (Step 2): The acyl group is transferred from the enzyme to the deprotonated cysteine of the protein substrate.

Crucial Insight for Probe Usage:

Palmitoyl Alkyne-CoA mimics the native donor in Step 1. The alkyne handle (typically at the

Diagram 1: The Bioorthogonal Interception Mechanism

Caption: The Ping-Pong mechanism. Palmitoyl Alkyne-CoA enters at Step 1, forming a clickable intermediate that can transfer the tag to the substrate in Step 2.

Chemical Biology of the Probe

The specificity of ZDHHCs for the probe itself (vs. native lipid) determines the assay's validity.

Structural Comparison

-

Native Substrate: Palmitoyl-CoA (C16:0).

-

Probe: 15-Hexadecynyl-CoA (15-HDYA-CoA).

-

Structure: A 16-carbon chain with a terminal alkyne group.

-

Bio-isosterism: The terminal alkyne is relatively small and non-polar, minimally perturbing the lipid packing within the ZDHHC hydrophobic tunnel.

-

Specificity & Chain Length Selectivity

Research indicates that ZDHHC enzymes retain their native chain-length selectivity when using alkyne probes:

-

ZDHHC3/7: Strongly prefer C16-based probes (15-hexadecynyl-CoA). They show reduced activity with C18-alkyne probes (17-octadecynyl-CoA).

-

ZDHHC2/20: Display broader specificity, accepting both C16 and C18 alkyne probes efficiently.

Validation Check: When establishing a new assay, always compare the reaction velocity (

Experimental Protocol: In Vitro Specificity Profiling

This workflow describes the "Click-based" detection of ZDHHC auto-acylation and substrate transfer.

Materials

-

Enzyme: Purified recombinant ZDHHC (expressed in HEK293 or Sf9, purified in DDM/CHS detergent).

-

Probe: 15-Hexadecynyl-CoA (Stock: 1 mM in DMSO/Buffer, pH 6.0). Note: CoA esters are unstable at alkaline pH.

-

Substrate: Purified target protein (e.g., H-Ras, PSD-95).

-

Click Reagents: TAMRA-Azide (fluorophore), TBTA (ligand), CuSO

, TCEP (reductant).

Workflow Diagram

Caption: Step-by-step workflow for in vitro profiling of ZDHHC substrate specificity using alkyne-CoA probes.

Detailed Methodology

-

Reaction Setup:

-

Mix 50-100 nM purified ZDHHC with 1-5

M protein substrate. -

Initiate reaction by adding 10

M 15-hexadecynyl-CoA . -

Buffer Tip: Use MES pH 6.4 or HEPES pH 7.0. Avoid Tris > pH 7.5 to prevent non-enzymatic thioester hydrolysis.

-

-

Incubation: Incubate at 30°C for 15–60 minutes.

-

Termination & Cleanup (Critical):

-

Stop reaction by Methanol/Chloroform precipitation.

-

Why? This removes the excess unreacted Alkyne-CoA, which would otherwise react with the fluorophore and create high background noise.

-

-

Click Chemistry:

-

Resuspend protein pellet in 1% SDS / 50 mM HEPES pH 7.4.

-

Add Click Mix: 100

M TAMRA-Azide, 1 mM TCEP, 100 -

Incubate 1 hour at Room Temperature in the dark.

-

-

Readout:

Advanced Application: "Bump-Hole" Chemical Genetics

To map the specificity of a single ZDHHC in a complex lysate (where 23 ZDHHCs are present), the "Bump-Hole" strategy is the gold standard.

-

The "Hole": A ZDHHC mutant where a bulky residue in the transmembrane cavity (e.g., Ile) is mutated to a smaller residue (e.g., Ala or Gly), creating a pocket.

-

The "Bump" Probe: An alkyne-CoA analog with a bulky side chain (e.g., phenyl-tagged) that cannot fit into wild-type ZDHHCs but fits perfectly into the "Hole" mutant.

Outcome: Only the engineered ZDHHC utilizes the "Bumped" probe, labeling only its specific substrates.

Table 1: Probe Specificity Matrix

| Enzyme Variant | Native Palmitoyl-CoA | 15-Hexadecynyl-CoA (Linear) | Bumped-Alkyne-CoA (Bulky) |

| WT ZDHHC | High Activity | High Activity | No Activity (Steric Clash) |

| Hole-ZDHHC | Reduced Activity | Reduced Activity | High Activity (Specific Fit) |

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| High Background | Incomplete removal of free probe. | Perform dual MeOH/Chloroform precipitations before Click reaction. |

| No Signal | Inactive Enzyme or Hydrolyzed CoA. | Store Alkyne-CoA at -80°C in acidic buffer. Verify enzyme activity with auto-acylation first. |

| Non-Specific Labeling | Thioester hydrolysis / S-to-N migration. | Treat samples with Hydroxylamine (NH |

References

-

Mechanism of DHHC Auto-acyl

- Title: Structure and kinetic mechanism of zDHHC-mediated protein palmitoyl

- Source: Biochemical Society Transactions (2021).

-

URL:[Link]

-

Development of Palmitoyl-CoA Mimics

-

Bump-Hole Chemical Genetics Str

- Title: A palmitoyl transferase chemical–genetic system to map ZDHHC-specific S-acyl

- Source: N

-

URL:[Link]

-

Chain Length Selectivity of ZDHHCs

-

In Vitro Reconstitution Protocols

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. A High-Throughput Fluorescent Turn-On Assay for Inhibitors of DHHC Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and dynamics of the human ZDHHC16-ZDHHC6 palmitoylation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro reconstitution of substrate S-acylation by the zDHHC family of protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate recruitment by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate selectivity in the zDHHC family of S-acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A palmitoyl transferase chemical–genetic system to map ZDHHC-specific S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Palmitoyl Alkyne-CoA in Chemical Proteomics

Executive Summary: The "Activated" Probe Advantage

In the field of chemical proteomics, the study of protein S-palmitoylation (S-acylation) has historically been hampered by the lability of the thioester bond and the lack of consensus sequences. While metabolic labeling with alkynyl-fatty acids (e.g., 17-ODYA) is the standard for live-cell profiling, it relies on cellular machinery to activate the probe.

Palmitoyl Alkyne-CoA (Alk-C16-CoA) represents a distinct, high-precision reagent class. Unlike its fatty acid precursor, Alk-C16-CoA is the activated donor substrate required directly by ZDHHC palmitoyl acyltransferases. This guide details the application of Palmitoyl Alkyne-CoA to bypass cellular metabolism, enabling cell-free mechanistic studies, direct enzymatic profiling of purified ZDHHCs, and high-throughput inhibitor screening.

Mechanistic Grounding: The ZDHHC Ping-Pong Cycle

To understand the utility of Palmitoyl Alkyne-CoA, one must understand the enzymatic mechanism of ZDHHCs. These enzymes operate via a two-step "ping-pong" mechanism.

-

Auto-acylation: The ZDHHC enzyme reacts with Palmitoyl-CoA to form a transient acyl-enzyme intermediate on the conserved cysteine (DHHC motif).

-

Acyl Transfer: The palmitate group is transferred from the enzyme to the substrate cysteine.[1]

Why Palmitoyl Alkyne-CoA? In a cell-free system (e.g., purified membranes or recombinant enzymes), adding Alkynyl-Palmitate (the fatty acid) is futile because the system lacks Acyl-CoA Synthetase (ACS) and ATP to activate it. Palmitoyl Alkyne-CoA provides the pre-activated substrate, allowing direct interrogation of the ZDHHC catalytic cycle.

Visualization: ZDHHC Catalytic Cycle & Probe Entry

Caption: The "Ping-Pong" kinetic mechanism. Palmitoyl Alkyne-CoA directly drives the formation of the intermediate, bypassing the need for ATP/ACS activation.

Core Applications

In Vitro Substrate Validation (The "Gold Standard")

Metabolic labeling in cells can yield false positives due to indirect incorporation (e.g., metabolism of the probe into amino acids). The In Vitro Palmitoylation Assay using Palmitoyl Alkyne-CoA is the definitive method to confirm that a protein is a direct substrate of a specific ZDHHC.

-

Workflow: Purified Substrate + Recombinant ZDHHC + Palmitoyl Alkyne-CoA.

-

Readout: Click chemistry (CuAAC) with a fluorophore (TAMRA-Azide) followed by SDS-PAGE and in-gel fluorescence.

ZDHHC Auto-Acylation Profiling

Because the ZDHHC intermediate is covalent, Palmitoyl Alkyne-CoA can label the enzyme itself. This is critical for:

-

Active Site Titration: Quantifying the fraction of active enzyme in a preparation.

-

Mutational Analysis: Determining if disease-associated mutations (e.g., in ZDHHC9) affect the auto-acylation step or the transfer step.

High-Throughput Inhibitor Screening

Traditional radioactive assays (

-

Method: Incubate ZDHHC + Palmitoyl Alkyne-CoA + Inhibitor Library.

-

Detection: Click reaction with a biotin-azide -> Streptavidin-HRP ELISA or direct fluorescence.

Technical Protocol: Cell-Free ZDHHC Enzymatic Assay

Objective: Validate "Protein X" as a substrate of ZDHHC20 using Palmitoyl Alkyne-CoA.

Reagents Required

| Reagent | Concentration | Role |

| Palmitoyl Alkyne-CoA | 10 µM (Final) | Activated Acyl Donor |

| Purified ZDHHC20 | 50–100 nM | Enzyme (in DDM/CHS detergent micelles) |

| Substrate (Protein X) | 1–5 µM | Acyl Acceptor |

| CuSO | 1 mM | Click Catalyst |

| TCEP | 1 mM | Reducing Agent (Protects Cu(I)) |

| TBTA | 100 µM | Ligand (Stabilizes Cu(I)) |

| TAMRA-Azide | 100 µM | Fluorescent Reporter |

Step-by-Step Workflow

-

Reaction Assembly:

-

In a microcentrifuge tube, combine Assay Buffer (50 mM MES pH 6.4, 150 mM NaCl, 1 mM DTT), Purified ZDHHC20, and Protein X.

-

Critical Control: Include a "No Enzyme" control to rule out non-enzymatic acylation.

-

Critical Control: Include a "Heat Inactivated" ZDHHC control.

-

-

Initiation:

-

Add Palmitoyl Alkyne-CoA to 10 µM.

-

Incubate at 30°C or 37°C for 15–60 minutes.

-

-

Termination:

-

Precipitate proteins using Methanol/Chloroform (MeOH:CHCl

:H -

Note: This step is vital. Unreacted Palmitoyl Alkyne-CoA will react with the fluorophore in the next step, causing high background.

-

-

Click Chemistry (CuAAC):

-

Resuspend the protein pellet in 50 µL of 1% SDS in PBS.

-

Prepare a "Click Master Mix": TBTA, CuSO

, TCEP, and TAMRA-Azide (add in this order). -

Add Master Mix to samples and incubate for 1 hour at Room Temp in the dark.

-

-

Analysis:

-

Add SDS-PAGE loading buffer.

-

Run gel.[2]

-

Scan for fluorescence (e.g., Typhoon scanner, 532 nm excitation).

-

Stain with Coomassie to verify loading.

-

Visualization: Experimental Workflow

Caption: The standard in vitro workflow for validating ZDHHC substrates using Palmitoyl Alkyne-CoA.

Data Interpretation & Troubleshooting

Interpreting the Blot

-

Positive Result: A fluorescent band appears at the molecular weight of Protein X only in the presence of active ZDHHC.

-

Auto-acylation: A fluorescent band appears at the molecular weight of the ZDHHC enzyme. This confirms the enzyme is active.

Common Pitfalls (Trustworthiness)

-

High Background: Often caused by insufficient removal of the Palmitoyl Alkyne-CoA probe before the Click reaction. Solution: Perform a second MeOH/CHCl

precipitation. -

Non-Enzymatic Labeling: Palmitoyl-CoA is a reactive thioester. At pH > 7.5, it can non-specifically acylate lysines. Solution: Keep reaction pH strictly between 6.0 and 6.8.

-

Thioester Hydrolysis: The probe is sensitive to hydrolysis. Solution: Store stock solutions (in DMSO/Water) at -80°C and limit freeze-thaw cycles.

Advanced Frontier: Chemical-Genetic Profiling ("Bump-and-Hole")

A cutting-edge application involves engineering ZDHHCs to accept bulky analogs.

-

Concept: A "Hole" mutation (e.g., I164A in ZDHHC20) creates space in the active site.

-

Reagent: A "Bumped" Palmitoyl Alkyne-CoA (e.g., with a phenyl group on the fatty acid chain) is used.

-

Result: The bulky CoA probe is only utilized by the mutant ZDHHC, allowing the researcher to map the specific "palmitoylome" of a single enzyme in a complex mixture.

References

-

Rana, M. S., et al. (2018). "Fatty Acyl Recognition and Transfer by an Integral Membrane S-Acyltransferase." Science. Link

- Key Insight: Structural basis of ZDHHC specificity and the use of acyl-CoA probes.

-

Greaves, J., & Chamberlain, L. H. (2011). "DHHC Citrate Synthase Assays." Methods in Enzymology. Link

- Key Insight: Protocols for in vitro auto-acyl

-

Tate, E. W., et al. (2024). "A palmitoyl transferase chemical–genetic system to map ZDHHC-specific S-acylation." Nature Chemistry. Link

- Key Insight: The "Bump-and-Hole" strategy using specific alkynyl-CoA analogs.

-

Kostiuk, M. A., et al. (2008). "Identification of Palmitoylated Mitochondrial Proteins using a Bio-Orthogonal Azido-Palmitate Analogue." FASEB Journal. Link

- Key Insight: Early valid

Sources

Bioavailability and Cellular Utilization of Palmitoyl Alkyne-Coenzyme A

A Technical Guide to Metabolic Labeling and Profiling

Executive Summary: The Bioavailability Paradox

For researchers investigating protein S-palmitoylation, Palmitoyl Alkyne-Coenzyme A (Pal-Alk-CoA) represents the "active" molecular probe required by palmitoyltransferases (DHHC enzymes).[1] However, a critical physiological barrier exists: CoA thioesters are membrane-impermeable. They cannot passively diffuse across the plasma membrane of living mammalian cells due to their size (~1000 Da) and high negative charge.

Therefore, the "bioavailability" of Pal-Alk-CoA in a cellular context is not achieved by direct addition of the molecule, but through metabolic hijacking . By feeding cells the membrane-permeable fatty acid precursor (e.g., Alk-16 or 17-ODYA ), researchers exploit the cell's endogenous Acyl-CoA Synthetases (ACS) to synthesize Pal-Alk-CoA in situ.[1]

This guide details the mechanisms, protocols, and validation strategies to ensure high intracellular bioavailability of this critical probe for robust palmitoylation profiling.

Mechanism of Action: Metabolic Entry & Conversion

To achieve functional bioavailability, one must understand the cellular processing pathway. The alkyne-fatty acid mimics native palmitate, entering the lipid biosynthetic pathway.

The Metabolic Pathway

-

Entry: The alkyne-fatty acid (e.g., 15-hexadecynoic acid) crosses the plasma membrane via fatty acid transport proteins (FATPs) or passive diffusion (flip-flop).[1]

-

Activation (The Bioavailability Step): Once cytosolic, Acyl-CoA Synthetases (ACS) catalyze the thioesterification of the fatty acid with free Coenzyme A, consuming ATP.[1] This generates the Palmitoyl Alkyne-CoA .[1][2]

-

Transfer: The ZDHHC family of palmitoyltransferases utilizes this Pal-Alk-CoA pool to transfer the alkyne-lipid moiety onto specific cysteine residues of target proteins.

Pathway Visualization[1][3]

Figure 1: The metabolic activation pathway converting the membrane-permeable precursor (Alk-16) into the bioavailable active substrate (Palmitoyl Alkyne-CoA).[1]

Technical Protocol: Metabolic Labeling Workflow

Objective: Generate a sufficient intracellular pool of Pal-Alk-CoA to label low-abundance palmitoylated proteins without inducing cytotoxicity or lipid stress.[1]

Probe Selection: Alk-16 vs. 17-ODYA

Scientist's Note: While 17-ODYA (C18) is historically popular, Alk-16 (15-hexadecynoic acid) is the superior choice for studying S-palmitoylation. 17-ODYA mimics stearate (C18) and may be processed differently or rejected by C16-specific DHHCs [1].[1]

| Feature | Alk-16 (15-hexadecynoic acid) | 17-ODYA (17-octadecynoic acid) |

| Carbon Chain | 16 carbons (Palmitate analog) | 18 carbons (Stearate analog) |

| Bio-fidelity | High (Native Palmitate mimic) | Moderate (Often requires β-oxidation) |

| Solubility | DMSO | DMSO |

| Use Case | Global S-Palmitoylation Profiling | General Fatty Acylation / Metabolism |

Step-by-Step Methodology

Phase A: Preparation

-

Stock Solution: Dissolve Alk-16 in high-grade DMSO to 50 mM. Store at -80°C under argon to prevent oxidation of the alkyne.

-

Saponification (Optional but Recommended): For sensitive cell lines, saponify the fatty acid with equimolar NaOH before adding to media to complex it with BSA.[1] This mimics physiological transport (Albumin-bound FA) and improves uptake efficiency while reducing detergent-like toxicity.[1]

Phase B: The Pulse (Metabolic Incorporation) [1]

-

Seeding: Plate mammalian cells (e.g., HEK293, MCF-7) to reach 70-80% confluency.

-

Starvation (Critical): Wash cells 2x with serum-free media.[1] Incubate in serum-free media for 1 hour. Rationale: Depletes endogenous Palmitoyl-CoA pools, reducing competition for the alkyne probe.

-

Labeling: Replace media with fresh complete media containing 20–50 µM Alk-16 .

-

Control: Treat parallel plate with vehicle (DMSO) or Palmitic Acid (non-alkyne).[1]

-

-

Incubation: Incubate for 4–6 hours at 37°C.

-

Note: Longer pulses (>12h) increase background labeling of other lipids (phosphatidylcholines) and may lead to probe incorporation into non-palmitoylation pathways.[1]

-

Phase C: Lysis & Click Chemistry (CuAAC)

-

Harvest: Wash cells 3x with ice-cold PBS to remove surface-bound probe.[1] Scrape and pellet.[3]

-

Lysis: Lyse in buffer containing 1% Triton X-100 or 1% SDS (if denaturing is acceptable). Include protease inhibitors.[1][3]

-

Warning: Avoid buffers with EDTA if using copper directly, though modern THPTA ligands protect against this.[1]

-

-

Click Reaction Assembly: Add reagents in the following order to the lysate (1-2 mg/mL protein):

-

Incubation: Rotate for 1 hour at Room Temperature.

-

Precipitation: Methanol/Chloroform precipitate proteins to remove unreacted free probe and click reagents.

Validation & Quality Control

Confirming Bioavailability

To verify that your cells successfully synthesized Pal-Alk-CoA, perform an In-Gel Fluorescence assay.[1]

-

Run the "Clicked" lysate (using a Rhodamine-Azide reporter) on an SDS-PAGE gel.[1]

-

Success Criteria: You should see distinct banding patterns (specific proteins) rather than a smear. The signal must be absent in the DMSO control and reduced by competition with excess (200 µM) natural Palmitic Acid [2].

Hydroxylamine Cleavage (The "Gold Standard" Check)

S-palmitoylation occurs via a thioester bond, which is labile to hydroxylamine (HAM).[1]

-

Test: Treat one aliquot of the lysate with 1M Hydroxylamine (pH 7.4) for 1 hour.

-

Result: The fluorescent signal should vanish (or significantly decrease).[1]

-

Interpretation: If the signal remains, the probe was incorporated via N-myristoylation (amide bond) or oxidation, indicating poor specificity or incorrect probe choice.[1]

Experimental Workflow Diagram

Figure 2: The standardized workflow for generating and detecting Palmitoyl Alkyne-CoA labeled proteins.[1]

Alternative: Direct Delivery (In Vitro Assays)[1]

While metabolic labeling is standard for live cells, direct addition of Palmitoyl Alkyne-CoA is used for in vitro palmitoylation assays using purified DHHC enzymes or permeabilized membrane fractions.

-

Reagent: Synthesized Palmitoyl Alkyne-CoA (commercially available or synthesized from CoA + Alk-16 via CDI coupling).[1]

-

Protocol: Incubate purified DHHC enzyme + Target Protein + 10 µM Palmitoyl Alkyne-CoA in MES buffer (pH 6.4).

-

Advantage: Bypasses the requirement for ACS activity and ATP.

-

Limitation: Cannot be used on intact cells due to lack of permeability [3].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal | Insufficient Pulse Time | Extend pulse to 6-8 hours; ensure serum starvation step. |

| Low Signal | Low ACS Activity | Check cell viability; ensure ATP levels are not depleted.[1] |

| High Background | Non-specific Sticking | Perform MeOH/CHCl3 precipitation; wash pellet extensively with MeOH.[1] |

| Cell Death | Detergent Toxicity | Complex Alk-16 with BSA (1:3 ratio) before adding to media.[1] |

| Signal Resistant to HAM | N-terminal incorporation | The probe may be metabolically shortened to myristate analogs.[1] Use shorter pulse times. |

References

-

Yap, M. C., et al. (2010).[1] "Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry." Journal of Lipid Research, 51(6), 1566-1580.[1] Link

-

Hang, H. C., et al. (2011).[1] "Chemical probes to directly profile palmitoleoylation of proteins."[2][5][6][7] Journal of the American Chemical Society, 133(38), 15122-15125.[1] Link

-

Deu, E., et al. (2012).[1] "Functional studies of plasmodial acyl-CoA synthetases." Journal of Biological Chemistry, 287, 41-52.[1] Link

-

Martin, B. R., & Cravatt, B. F. (2009).[1][5] "Large-scale profiling of protein palmitoylation in mammalian cells." Nature Methods, 6(2), 135-138.[1] Link

-

Gao, X., & Hannoush, R. N. (2014).[1] "A decade of click chemistry in protein palmitoylation profiling." Chemical Biology & Drug Design, 83(5), 581-589.[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.cn [glpbio.cn]

- 3. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Click chemistry reaction conditions for Palmitoyl Alkyne-CoA detection

Application Note: Optimized Click Chemistry Conditions for Palmitoyl Alkyne-CoA Detection

Executive Summary

This guide details the reaction parameters for the detection of S-palmitoylated proteins using Palmitoyl Alkyne-CoA (or its metabolic precursor, 17-ODYA/Alk-16).[1] Unlike stable amide-linked lipid modifications (e.g., N-myristoylation), S-palmitoylation occurs via a labile thioester bond .[1] This chemical instability requires a strictly optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol to prevent hydrolysis of the probe while maintaining high signal-to-noise ratios.

This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the copper-stabilizing ligand, superior to TBTA for biological lysates due to its water solubility and protective capacity against protein oxidation.[1]

Mechanism of Action

The detection relies on a two-step bioorthogonal workflow.[1][2] First, the Palmitoyl Alkyne-CoA serves as a substrate for DHHC-Palmitoyl Transferases (PATs), transferring the alkynyl-lipid moiety onto cysteine residues of target proteins.[1] Second, a chemoselective "click" reaction conjugates a reporter molecule (Azide-Biotin or Azide-Fluorophore) to the alkyne handle.[1]

Critical Chemical Constraint: The S-palmitoyl thioester bond is sensitive to high pH (>8.[1]0) and strong reducing agents.[1] The click reaction must be buffered at pH 7.4, and the reduction of Cu(II) to Cu(I) must be controlled to prevent background precipitation.

Figure 1: Experimental Workflow & Signaling Logic

Caption: Workflow for enzymatic transfer of Palmitoyl Alkyne-CoA followed by chemoselective derivatization and validation.

Critical Reagents & Preparation

To ensure reproducibility, prepare reagents fresh or use single-use aliquots stored at -80°C.[1][3]

| Reagent | Concentration (Stock) | Concentration (Final) | Role | Critical Note |

| Palmitoyl Alkyne-CoA | 10 mM (DMSO) | 10–50 µM | Substrate | Avoid repeated freeze-thaw cycles. Hydrolyzes in water.[1] |

| CuSO₄ | 50 mM (H₂O) | 1 mM | Catalyst Source | Must be premixed with Ligand before adding to protein. |

| THPTA (Ligand) | 100 mM (H₂O) | 2–4 mM | Cu(I) Stabilizer | Preferred over TBTA. Water soluble; prevents protein precipitation. |

| Sodium Ascorbate | 100 mM (H₂O) | 4–10 mM | Reducing Agent | Make Fresh Daily. Solutions turn yellow upon oxidation (discard). |

| Azide-Biotin | 5 mM (DMSO) | 20–100 µM | Capture Tag | Use Picolyl-Azide for higher sensitivity if available. |

| Lysis Buffer | N/A | N/A | Solubilization | Must contain 1% SDS or 1% Triton X-100 to solubilize lipidated proteins.[1] |

Detailed Protocol: The Click Reaction

This protocol assumes the target protein has already been labeled with Palmitoyl Alkyne-CoA (either via metabolic labeling or in vitro enzymatic assay) and is present in cell lysate or a purified fraction.

Step 1: Sample Solubilization

Lipidated proteins are hydrophobic.[1] Proper solubilization is non-negotiable.

-

Adjust protein concentration to 1–2 mg/mL in Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% SDS , Protease Inhibitors).

-

Note: Avoid buffers with EDTA or DTT/β-ME at this stage; EDTA chelates copper, and strong thiols can interfere with the redox cycle.[1]

-

Step 2: Preparation of the "Click Cocktail"

Premixing the Copper and Ligand is crucial to protect the protein from free copper toxicity.[1]

-

In a separate tube, mix the reagents in the following strict order :

Step 3: The Reaction

-

Add the Click Cocktail to your protein sample.

-

Recommended Ratio: 10 µL Cocktail per 100 µL Sample.

-

-

Incubate: 1 Hour at Room Temperature (25°C) with gentle rotation.

-

Protect from light if using fluorophores.[1]

-

Step 4: Post-Reaction Cleanup (Methanol-Chloroform Precipitation)

This step removes unreacted Azide-Biotin, which otherwise causes high background on Western blots.[1]

-

Add Methanol (4 volumes of sample).[1] Vortex.

-

Add Chloroform (1 volume of sample). Vortex.

-

Add ddH₂O (3 volumes of sample).[1] Vortex vigorously.

-

Centrifuge: 14,000 x g for 5 minutes.

-

Remove the upper aqueous phase (carefully avoid the protein disc at the interface).

-

Add Methanol (3 volumes) to wash the pellet.[1] Centrifuge again.

-

Air dry the pellet for 5-10 minutes.

-

Resuspend pellet in 2% SDS / 50 mM HEPES (heated to 37°C) for downstream analysis.

Validation: The Hydroxylamine Specificity Test

Because click chemistry can label non-specific targets, and alkynes can sometimes react with cysteine thiols (though rare), you must validate that the signal is a thioester (S-palmitoylation).

Protocol:

-

Split your "Clicked" and precipitated sample into two aliquots.[1]

-

Sample A (Control): Treat with 1 M Tris-HCl (pH 7.4) .

-

Sample B (Validation): Treat with 1 M Hydroxylamine (pH 7.4) .

-

Preparation: Dissolve Hydroxylamine-HCl in water and adjust pH to 7.4 with NaOH.[1] Do not use acidic hydroxylamine.

-

-

Incubate both samples for 1 Hour at Room Temperature .

-

Analyze via Western Blot (Streptavidin-HRP).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Protein Precipitation | Copper instability or low solubility.[1] | Switch from TBTA to THPTA . Ensure SDS is present (1%) in the buffer. |

| High Background | Incomplete removal of Azide-Biotin.[1] | Perform a second Methanol wash during precipitation.[1] |

| No Signal | Hydrolysis of thioester.[1] | Check pH of all buffers.[1] Ensure pH is < 7.[1]5. Avoid boiling samples in Laemmli buffer for too long (use 65°C for 10 min instead of 95°C). |

| Signal in Hydroxylamine Sample | N-Palmitoylation or non-specific labeling. | If signal persists after NH₂OH, the modification is likely an amide (N-terminal glycine) or the probe reacted non-specifically.[1] |

References

-

Hang, H. C., Geutjes, E. J., Grotenbreg, G., Pollington, A. M., Bijlmakers, M. J., & Ploegh, H. L. (2007).[1] Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society, 129(10), 2744–2745.[1] Link

-

Martin, B. R., & Cravatt, B. F. (2009).[1] Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138.[1] Link

-

Yap, M. C., et al. (2010).[1] Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry.[1] Journal of Lipid Research, 51(6), 1566–1580.[1][3] Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1] Link

Sources

- 1. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.cn [glpbio.cn]

- 4. broadpharm.com [broadpharm.com]

- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 6. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. axispharm.com [axispharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Visualizing S-Palmitoylated Proteins: A Detailed Guide to Metabolic Labeling with Palmitoyl Alkyne-CoA and Click Chemistry

This guide provides a comprehensive overview and detailed protocols for the visualization of S-palmitoylated proteins in mammalian cells. We will delve into the powerful technique of metabolic labeling using a palmitic acid analog, Palmitoyl Alkyne-CoA, followed by highly specific fluorescent tagging via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This method offers a robust and sensitive alternative to traditional radiolabeling techniques for studying the dynamic process of protein S-palmitoylation.

The Significance of S-Palmitoylation

S-palmitoylation is a reversible post-translational modification involving the attachment of the 16-carbon fatty acid, palmitate, to cysteine residues within a protein via a thioester linkage.[1][2] This lipid modification plays a critical role in regulating numerous cellular processes by influencing protein trafficking, subcellular localization, stability, and protein-protein interactions.[2][3] Given its involvement in key signaling pathways, aberrant S-palmitoylation has been implicated in a variety of diseases, including cancer and neurological disorders.[3]

Historically, the study of S-palmitoylation has been challenging due to the labile nature of the thioester bond and the limitations of traditional methods like [³H]-palmitic acid labeling, which are often hampered by low sensitivity, safety concerns, and lengthy exposure times.[2][3][4] The advent of bioorthogonal chemical reporters, such as alkyne-modified fatty acids, has revolutionized our ability to investigate this crucial modification.[1][5]

Principle of the Method: A Two-Step Approach

The visualization of palmitoylated proteins using Palmitoyl Alkyne-CoA relies on a two-step "bioorthogonal" strategy. This means the chemical reactions involved are highly specific and do not interfere with native cellular processes.[1]

Step 1: Metabolic Labeling. Cells are incubated with an alkyne-containing palmitic acid analog, such as 17-octadecynoic acid (17-ODYA).[5][6] This analog is recognized by the cell's natural metabolic machinery and is activated to its coenzyme A (CoA) thioester, Palmitoyl Alkyne-CoA.[6][7][8] Cellular enzymes known as palmitoyl acyltransferases (PATs) then attach this "clickable" fatty acid analog to their substrate proteins at the sites of S-palmitoylation.[1][9]

Step 2: Click Chemistry Ligation. After labeling, cells are lysed, and the proteome, now containing alkyne-tagged proteins, is subjected to a copper(I)-catalyzed click reaction.[9][10] In this highly efficient and specific reaction, the alkyne group on the modified proteins is covalently linked to a fluorescent azide reporter molecule (e.g., azide-functionalized rhodamine or fluorescein).[1][5][11] This results in a stable triazole linkage, effectively tagging the palmitoylated proteins with a fluorophore for downstream visualization.[1][11]

Experimental Workflow and Protocols

The following sections provide detailed protocols for the visualization of palmitoylated proteins. It is crucial to include proper controls to ensure the specificity of the labeling.

Workflow Overview

Figure 2. Workflow for in situ visualization of palmitoylated proteins via fluorescence microscopy.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescent signal | Inefficient metabolic labeling. | Optimize alkyne analog concentration and incubation time. Ensure the use of fatty acid-free BSA. |

| Incomplete click reaction. | Prepare fresh click reaction cocktail components. Ensure the correct order of addition. Avoid buffers containing EDTA or primary amines (like Tris) in the final reaction mix. [6] | |

| Low abundance of the protein of interest. | Increase the amount of protein lysate used in the click reaction or consider enrichment methods. | |

| High background fluorescence | Non-specific binding of the azide-fluorophore. | Ensure thorough washing after the click reaction (for microscopy). Run a "no alkyne" control to assess background. |

| Presence of endogenous biotinylated proteins (if using biotin-azide). | For in-gel analysis, fluorescent azides are generally preferred over biotin-azide to avoid detection of endogenous biotinylated proteins. [5] | |

| Smeared bands on the gel | Protein degradation. | Use fresh protease inhibitors in the lysis buffer and keep samples on ice. |

References

-

Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols. [Link]

-

Schek, N., Lee, J.-Y., Burslem, G. M., & Witze, E. S. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. Frontiers in Physiology, 14, 1063247. [Link]

-

Yount, J. S., Molle, K., & Hang, H. C. (2013). Nonradioactive Analysis of Dynamic Protein Palmitoylation. Current Protocols in Protein Science, 73, 14.15.1-14.15.9. [Link]

-

EZClick™ Palmitoylated Protein Assay Kit (FACS/Microscopy), Green Fluorescence. BioVision. [Link]

-

Palmitoyl Alkyne-Coenzyme A. GlpBio. [Link]

-

Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum. Bio-protocol. [Link]

-

Drisdel, R. C., & Green, W. N. (2004). Labeling and Quantifying Sites of Protein Palmitoylation. Biotechniques, 36(2), 276-285. [Link]

-

Zheng, B., De, I., & Wu, X. (2022). Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins. Frontiers in Microbiology, 12, 796810. [Link]

-

Yount, J. S., Molle, K., & Hang, H. C. (2013). Non-radioactive analysis of dynamic protein palmitoylation. Current protocols in protein science, Chapter 14, Unit14.15. [Link]

-

Imaging the Lipidome: ω-Alkynyl Fatty Acids for Detection and Cellular Visualization of Lipid-Modified Proteins. ResearchGate. [Link]

-

Using-alkynyl-palmitate analog as a chemical reporter to label proteins in vitro and in vivo. ResearchGate. [Link]

-

Schek, N., Lee, J. Y., Burslem, G. M., & Witze, E. S. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. Frontiers in physiology, 14, 1063247. [Link]

-

Yelin, T., & Ankri, S. (2016). Selective enrichment and direct analysis of protein S-palmitoylation sites. Scientific reports, 6, 30590. [Link]

-

Rocks, O., Peyker, A., Kahms, M., Verveer, P. J., Koerner, C., Lumbierres, M., Kuhlmann, J., Waldmann, H., Wittinghofer, A., & Bastiaens, P. I. (2005). Understanding Protein Palmitoylation: Biological Significance and Enzymology. Annual Review of Biochemistry, 74, 559-591. [Link]

-

Chemical methods for the study of S-palmitoylation. ResearchGate. [Link]

-

Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. Frontiers Media S.A.[Link]

-

Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum. National Institutes of Health. [Link]

-

Immunoprecipitation and ABE: Protein Palmitoylation |Protocol Preview. YouTube. [Link]

-

Forrester, M. T., Hess, D. T., Thompson, J. W., Hultquist, R., Moseley, M. A., & Stamler, J. S. (2011). Proteomic Identification of Palmitoylated Proteins. Methods in molecular biology (Clifton, N.J.), 759, 261-274. [Link]

-

Bifunctional Fatty Acid Chemical Reporter for Analyzing S-palmitoylated Membrane Protein-Protein Interactions in Mammalian Cells. National Institutes of Health. [Link]

-

Recent advances in S-palmitoylation and its emerging roles in human diseases. National Institutes of Health. [Link]

-

Martin, B. R., & Cravatt, B. F. (2009). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. Nature methods, 6(2), 135-138. [Link]

-

Gao, X., & Hannoush, R. N. (2014). Method for Cellular Imaging of Palmitoylated Proteins with Clickable Probes and Proximity Ligation Applied to Hedgehog, Tubulin, and Ras. Journal of the American Chemical Society, 136(9), 3631-3638. [Link]

-

Click Chemistry in Proteomic Investigations. National Institutes of Health. [Link]

-

Protein palmitoylation and sulfhydryl chemistry methods to capture palmitoylated proteins. G-Biosciences. [Link]

-

Azide conjugates - for Click chemistry. Interchim. [Link]

Sources

- 1. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins [frontiersin.org]

- 3. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.cn [glpbio.cn]

- 8. researchgate.net [researchgate.net]

- 9. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

Precision Profiling of the S-Palmitoylome: Enrichment via Bioorthogonal Palmitoyl-Alkyne Pull-Down

Application Note & Protocol Guide

Executive Summary

S-acylation (predominantly S-palmitoylation) is a reversible post-translational modification critical for membrane tethering, trafficking, and signaling stability.[1][2] Unlike stable lipid modifications (e.g., myristoylation), the thioester bond of S-acylation is labile, making detection challenging.[2]

This guide details the Bioorthogonal Enrichment strategy. While traditional Acyl-Biotin Exchange (ABE) relies on blocking free thiols, the Palmitoyl-Alkyne approach (Metabolic Labeling with Click Chemistry) offers superior specificity by incorporating a chemical handle directly into the proteome. This protocol utilizes 17-Octadecynoic Acid (17-ODYA) , a palmitate analogue which cells metabolically convert into Palmitoyl Alkyne-CoA —the active substrate for DHHC-mediated protein acylation.

Key Advantages:

-

Zero Background from Oxidation: Unlike ABE, this method is unaffected by oxidation artifacts.

-

Dynamic Profiling: Pulse-chase experiments allow the measurement of palmitoylation turnover rates.[3]

-

Stoichiometric Preservation: The stable triazole bond formed via Click chemistry withstands harsh washing, ensuring high-purity enrichment.

Mechanistic Workflow

The enrichment relies on the cellular machinery to process the alkyne-tagged fatty acid.

The Bioorthogonal Pathway

-

Uptake: Cells absorb 17-ODYA (Alk-16) .

-

Activation: Acyl-CoA Synthetases convert Alk-16 to Alk-16-CoA (the "Palmitoyl Alkyne-CoA" donor).

-

Transfer: zDHHC enzymes transfer the Alk-16 moiety to specific Cysteine residues on target proteins.

-

Capture: Post-lysis, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conjugates a Biotin-Azide tag to the alkyne handle.

-

Enrichment: Streptavidin beads isolate the modified proteome.

Workflow Visualization

Caption: Figure 1.[4][5] Metabolic conversion of 17-ODYA to the active Alkyne-CoA donor, followed by chemoselective capture.

Detailed Protocol

Phase 1: Metabolic Labeling

Critical Insight: Saponification of the fatty acid probe is superior to DMSO dissolution, yielding higher incorporation rates and reduced toxicity [1].

Reagents:

-

17-ODYA (Alk-16): 17-Octadecynoic acid.

-

Fatty Acid Free BSA (FAF-BSA): Essential carrier.

-

Labeling Media: DMEM + 10% Dialyzed FBS (lipid-depleted).

Steps:

-

Probe Preparation (Saponification):

-

Dissolve 17-ODYA in 0.1 M NaOH at 70°C to create a 50 mM stock.

-

Mix with pre-warmed 10% FAF-BSA in PBS (1:4 ratio) to conjugate the lipid to albumin.

-

Dilute into culture media to a final concentration of 20–50 µM .

-

-

Incubation:

-

Treat cells at 60–80% confluency.

-

Pulse Duration: 4–16 hours. (Note: Short pulses (2-4h) detect rapid turnover; long pulses (16h) maximize total proteome coverage).

-

-

Harvest:

-

Wash cells 3x with ice-cold PBS to remove free probe.

-

Scrape cells into PBS, pellet (500xg, 5 min), and flash freeze or proceed immediately.

-

Phase 2: Lysis and Click Chemistry (CuAAC)

Critical Insight: Avoid reducing agents (DTT/BME) in the lysis buffer initially if you plan to use maleimide blocking later, though Click chemistry tolerates them better than ABE. However, TCEP is required during the Click reaction to maintain Copper in the Cu(I) state.

Reagents:

-

Lysis Buffer: 50 mM TEA-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1x Protease Inhibitor Cocktail (EDTA-free).

-

Click Mix:

-

Biotin-Azide (100 µM final).

-

TBTA or THPTA Ligand (100 µM final).

-

CuSO4 (1 mM final).

-

TCEP (1 mM final).

-

Steps:

-

Lysis: Lyse pellets on ice for 30 min. Clarify by centrifugation (16,000xg, 10 min). Quantify protein (BCA assay). Adjust to 1–2 mg/mL.

-

Click Reaction Setup:

-

Add reagents in this specific order to the lysate:

-

Click Ligand (TBTA/THPTA)

-

Biotin-Azide

-

CuSO4

-

TCEP (Add last to initiate).

-

-

Why? Pre-complexing Copper and Ligand prevents protein precipitation, but adding TCEP last ensures the reduction happens in situ.

-

-

Incubation: Rotate end-over-end for 1 hour at Room Temperature in the dark.

-

Precipitation:

-

Add cold Methanol (4 volumes), Chloroform (1 volume), and H2O (3 volumes).

-

Vortex and spin (Max speed, 5 min).

-

Discard upper phase. Add 3 volumes Methanol to the interphase (protein disc). Spin again.

-

Air dry the pellet. This step removes unreacted Biotin-Azide, preventing competition during pull-down.

-

Phase 3: Streptavidin Enrichment

-

Resuspension: Dissolve protein pellet in 1% SDS / 50 mM HEPES (pH 7.4) with sonication.

-

Dilution: Dilute to 0.2% SDS (add 4 volumes of detergent-free buffer) to ensure Streptavidin binding efficiency.

-

Pull-down:

-

Add NeutrAvidin or Streptavidin magnetic beads (20–50 µL slurry per mg protein).

-

Incubate 2 hours at Room Temperature.

-

-

Stringent Washing:

-

Wash 2x with 1% SDS in PBS (removes non-specific sticky proteins).

-

Wash 2x with 4M Urea (removes hydrophobic interactors).

-

Wash 2x with PBS (removes Urea).

-

Phase 4: Elution & Validation

Critical Insight: To prove the modification is a thioester (S-acylation) and not an amide (N-palmitoylation), use Hydroxylamine (HA) cleavage.

-

Method A: Western Blotting (Validation)

-

Split beads into two aliquots.

-

Aliquot 1 (+HA): Treat with 1M Hydroxylamine (pH 7.4). HA cleaves the thioester, releasing the protein from the biotin-bead complex into the supernatant.

-

Aliquot 2 (-HA): Treat with 1M Tris-HCl (pH 7.4) or NaCl.

-

Result: Specific S-acylated proteins appear in the supernatant of Aliquot 1 but not Aliquot 2.

-

-

Method B: Mass Spectrometry (Discovery)

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Non-specific binding to beads | Increase washing stringency (4M Urea or 1% SDS). |

| Low Yield | Inefficient Click Reaction | Ensure TCEP is fresh. Use THPTA ligand (water-soluble) instead of TBTA. |

| Protein Precipitation | Copper toxicity | Pre-mix CuSO4 and THPTA before adding to lysate. |

| No Signal | Low metabolic incorporation | Saponify 17-ODYA with NaOH before adding to BSA. Increase pulse time. |

Comparative Analysis: Click vs. ABE

The choice of method depends on the sample source.

| Feature | Metabolic Labeling (Click) | Acyl-Biotin Exchange (ABE) |

| Substrate | Palmitoyl Alkyne-CoA (via 17-ODYA) | Endogenous Palmitate |

| Sample Type | Live Cells Only (Active metabolism required) | Tissues or Cells (Post-lysis) |

| False Positives | Very Low (Bioorthogonal) | Moderate (Disulfide oxidation) |

| Sensitivity | High (Strong Biotin-Streptavidin bond) | Moderate |

| Turnover Data | Yes (Pulse-Chase possible) | No (Static snapshot) |

References

-

Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments (JoVE), 2021. [Link]

-

Selective enrichment and direct analysis of protein S-palmitoylation sites. Nature Protocols / PMC, 2019. [Link]

-

Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. Journal of the American Chemical Society (JACS), 2007. [Link]

-

Detection of Protein S-Acylation using Acyl-Resin Assisted Capture. Journal of Lipid Research, 2011.[5] [Link]

Sources

- 1. A hydroxylamine probe for profiling S-acylated fatty acids on proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome | bioRxiv [biorxiv.org]

- 5. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Mapping of S-Palmitoylation via Palmitoyl Alkyne-CoA and Mass Spectrometry

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the identification and mapping of S-palmitoylation sites using Palmitoyl Alkyne-CoA (or related alkyne-fatty acid probes) coupled with Mass Spectrometry (MS).

Executive Summary & Scientific Rationale

S-palmitoylation (S-acylation) is a reversible post-translational modification (PTM) critical for protein trafficking, stability, and signaling.[1][2] Unlike stable PTMs (e.g., phosphorylation), palmitoylation involves a labile thioester bond and a highly hydrophobic 16-carbon lipid tail, rendering standard proteomics workflows ineffective.

This protocol utilizes Palmitoyl Alkyne-CoA (or its metabolic precursor, 17-ODYA/Alk-16) to bypass these limitations. The "Alkyne" handle acts as a bio-orthogonal chemical reporter. By employing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"), we attach a biotin tag specifically to the lipid modification. This allows for the stringent enrichment of the low-abundance palmitoylome.

Key Technical Challenges & Solutions:

-

Challenge: Hydrophobicity causes sample loss during LC-MS.

-

Solution: We utilize Hydroxylamine (NH₂OH) Elution . Instead of eluting the hydrophobic lipid-peptide, we chemically cleave the thioester bond on-bead. This releases the hydrophilic peptide backbone for MS analysis while leaving the lipid-biotin tag bound to the streptavidin bead, ensuring high recovery and site specificity.

-

-

Challenge: Thioester instability during digestion.

-

Solution: Digestion is performed at neutral pH (7.0–7.5) or via on-bead protocols that minimize spontaneous hydrolysis before the specific elution step.

-

Strategic Workflow Visualization

The following diagram outlines the critical path from labeling to MS injection.

Caption: Step-by-step workflow for enriching and identifying palmitoylated peptides using alkyne-lipid probes and hydroxylamine cleavage.

Detailed Experimental Protocols

Phase 1: Labeling & Click Chemistry

Objective: Covalently attach a biotin tag to the alkyne-modified lipid using CuAAC.

Reagents Required:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 1% SDS, 1x Protease Inhibitor Cocktail.

-

Click Cocktail (Prepare Fresh):

-

Biotin-Azide (100 µM final)

-

TBTA (Ligand) (100 µM final)

-

CuSO₄ (1 mM final)

-

TCEP (Tris(2-carboxyethyl)phosphine) (1 mM final) - Preferred over Ascorbate for stability in SDS.

-

Protocol:

-

Lysis: Lyse cells/tissue in Lysis Buffer . Sonicate to shear DNA and reduce viscosity.

-

Note: High SDS (1-4%) is essential to solubilize membrane proteins.

-

-

Concentration: Adjust protein concentration to 2 mg/mL.

-

Click Reaction: Add reagents in the following order to the lysate:

-

Biotin-Azide[3]

-

TBTA

-

CuSO₄

-

TCEP

-

Critical: Vortex immediately after adding TCEP to initiate the reaction.

-

-

Incubation: Rotate end-over-end for 1 hour at Room Temperature (RT) in the dark.

-

Precipitation (Mandatory): Perform Methanol/Chloroform precipitation to remove unreacted Biotin-Azide and detergents.

-

Add 4 vol Methanol, 1 vol Chloroform, 3 vol Water. Vortex. Spin at max speed (5 min). Remove top phase. Add 3 vol Methanol. Spin again. Air dry pellet.

-

Phase 2: Enrichment & On-Bead Processing

Objective: Isolate biotinylated (palmitoylated) proteins and remove background.

Reagents Required:

-

Resuspension Buffer: 50 mM HEPES, 1% SDS, 8M Urea.

-

Streptavidin Beads: High-capacity magnetic beads.

-

Wash Buffer A: 1% SDS in PBS.

-

Wash Buffer B: 4M Urea in PBS.

-

Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic).

Protocol:

-

Resuspension: Dissolve the protein pellet in Resuspension Buffer . Sonication may be required. Dilute to <0.2% SDS using PBS before adding to beads (SDS interferes with Streptavidin binding if >0.2%).

-

Binding: Incubate with Streptavidin beads for 2 hours at RT.

-

Stringent Washing:

-

3x with Wash Buffer A (removes non-specific hydrophobic binders).

-

3x with Wash Buffer B (unfolds proteins, removes sticky contaminants).

-

5x with Digestion Buffer (removes urea/detergents).

-

-

Reduction/Alkylation (On-Bead):

-

Incubate beads with 10 mM DTT (30 min, 56°C).

-

Incubate with 20 mM Iodoacetamide (IAA) (20 min, Dark, RT).

-

Note: This blocks non-palmitoylated cysteines. The palmitoylated cysteines are protected by the lipid thioester.

-

Phase 3: Digestion & Hydroxylamine Elution (Site Mapping)

Objective: Specifically release the palmitoylated peptide for MS analysis.

Protocol:

-

On-Bead Digestion: Add Trypsin (1:50 enzyme:protein ratio) in 50 mM AmBic. Incubate overnight at 37°C with shaking.

-

Result: Non-palmitoylated peptides are released into the supernatant. The palmitoylated peptides remain anchored to the beads via the lipid-biotin-streptavidin link.

-

-

Wash: Collect supernatant (Flow-Through - contains non-modified peptides). Wash beads 3x with AmBic to ensure all non-anchored peptides are removed.

-

Hydroxylamine Elution (The Specific Release):

-

Prepare Elution Buffer: 0.5 M Hydroxylamine (NH₂OH), pH 7.4 (Adjust pH carefully with HCl).

-

Add Elution Buffer to beads. Incubate 1-2 hours at RT.

-

Mechanism:[4][5] NH₂OH cleaves the thioester bond.[5] The lipid-biotin stays on the bead. The peptide (now containing a free sulfhydryl group at the palmitoylation site) is released.

-

-

Collection: Collect the eluate.

-

Second Alkylation (Optional but Recommended): Treat eluate with a different alkylating agent (e.g., NEM or heavy-IAA) to label the newly liberated cysteine. This confirms the site was originally palmitoylated.

Data Presentation & Analysis

Buffer Composition Reference Table

| Buffer | Component | Concentration | Purpose |

| Lysis | HEPES (pH 7.4) | 50 mM | Maintain neutral pH for thioester stability. |

| SDS | 1.0 - 4.0% | Solubilize hydrophobic membrane proteins. | |

| Click | Biotin-Azide | 100 µM | Tag alkyne-labeled lipids. |

| CuSO₄ | 1 mM | Catalyst source. | |

| TCEP | 1 mM | Reducing agent (generates Cu(I)). | |

| TBTA | 100 µM | Copper ligand (protects protein). | |

| Elution | Hydroxylamine | 0.5 M | Cleaves thioester specifically at pH 7.4. |

Mass Spectrometry Settings

-

Instrument: Orbitrap or Q-TOF.

-

Fragmentation: HCD (Higher-energy Collisional Dissociation).

-

Search Parameters:

-

Fixed Modification: Carbamidomethyl (C) on non-palmitoylated cysteines (from Step 2.4).

-

Variable Modification:

-

If no second alkylation: Free Cysteine (C).

-

If NEM alkylated: N-ethylmaleimide (C).

-

-

Specificity: Trypsin (allow 2 missed cleavages due to steric hindrance near membrane).

-

Troubleshooting & Quality Control

Self-Validating the Protocol

-

The "Minus-Hydroxylamine" Control:

-

Split your beads into two fractions. Treat one with NH₂OH and the other with Tris buffer.

-

Result: You should only see your candidate peptides in the NH₂OH fraction. If they appear in the Tris fraction, they are non-specific background binders (sticky peptides), not palmitoylated targets.

-

-

The "Minus-Click" Control:

-

Run a sample without adding Biotin-Azide.

-

Result: Should yield zero peptides after enrichment.

-

Common Failure Points

-

Low Yield: Usually due to poor protein solubilization. Ensure SDS is >1% during lysis and resuspension.

-

High Background: Insufficient washing. Use 8M Urea and SDS washes rigorously.

-

No Click Reaction: TCEP oxidizes quickly. Prepare fresh. Ensure pH is neutral (CuAAC fails at acidic pH).

References

-

Direct Detection of S-Palmitoyl

- Source: National Institutes of Health (NIH) / PMC.

-

URL:[Link]

-

Rapid and selective detection of fatty acylated proteins using ω-alkynyl-f

- Source: Journal of Lipid Research / NIH.

-

URL:[Link]

-

Selective enrichment and direct analysis of protein S-palmitoyl

- Source: NIH / PMC.

-

URL:[Link]

-

A mass spectrometry-based proteomics strategy to detect long-chain S-acyl

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

- Sample preparation for mass spectrometry (Thermo Fisher Scientific Guide). Source: Thermo Fisher Scientific.

Sources

- 1. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]